molecular formula C5H13ClN2O2S B13563451 N-ethylazetidine-3-sulfonamide hydrochloride

N-ethylazetidine-3-sulfonamide hydrochloride

Cat. No.: B13563451
M. Wt: 200.69 g/mol
InChI Key: XWMLJGLIZMSMOU-UHFFFAOYSA-N
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Description

N-ethylazetidine-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylazetidine-3-sulfonamide hydrochloride typically involves the reaction of azetidine with ethylamine and a sulfonating agent. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-ethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethylazetidine-3-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

N-ethylazetidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-2-7-10(8,9)5-3-6-4-5;/h5-7H,2-4H2,1H3;1H

InChI Key

XWMLJGLIZMSMOU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CNC1.Cl

Origin of Product

United States

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